molecular formula C14H26O3 B12090743 Menglytat

Menglytat

Cat. No.: B12090743
M. Wt: 242.35 g/mol
InChI Key: DXGZIMYAPNIRHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Menglytat can be synthesized through the esterification of ethoxyacetic acid with p-menth-3-yl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of ethoxyacetic acid and p-menth-3-yl alcohol into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Menglytat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Menglytat has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism by which Menglytat exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Similar ester compound used in various industrial applications.

    Methyl acetate: Another ester with similar properties and uses.

    Isopropyl acetate: Ester compound with comparable chemical behavior.

Uniqueness of Menglytat

This compound stands out due to its specific structural features, such as the presence of the p-menth-3-yl group and the ethoxyacetic acid moiety. These structural elements confer unique chemical properties, making this compound suitable for specialized applications in research and industry.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-ethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGZIMYAPNIRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OC1CC(CCC1C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862227
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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